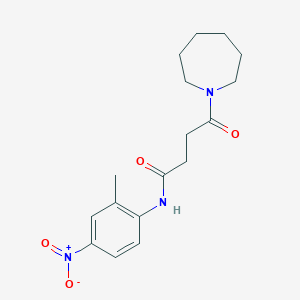
4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB-PEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of sulfonamide and is known to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its binding to sigma-1 receptors. This binding activates various signaling pathways that play a role in the regulation of cellular processes such as calcium homeostasis, oxidative stress, and inflammation. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes and reduce oxidative stress in animal models of neurological disorders. It has also been shown to reduce inflammation and improve cognitive function in these models. Additionally, this compound has been found to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its high affinity for sigma-1 receptors, which allows for specific targeting of these receptors. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. One limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to explore its potential as an analgesic and anti-inflammatory agent. Finally, more research is needed to understand the exact mechanism of action of this compound and its effects on various physiological processes.
Synthesis Methods
The synthesis of 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction of piperidine-1-carbonyl chloride with 4-methoxy-N-(1-phenylethyl) benzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for sigma-1 receptors, which are known to play a role in various physiological processes such as pain perception, inflammation, and neuroprotection. This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
4-methoxy-N-(1-phenylethyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(17-9-5-3-6-10-17)22-28(25,26)18-11-12-20(27-2)19(15-18)21(24)23-13-7-4-8-14-23/h3,5-6,9-12,15-16,22H,4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTAOWPGDHQDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)
![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)